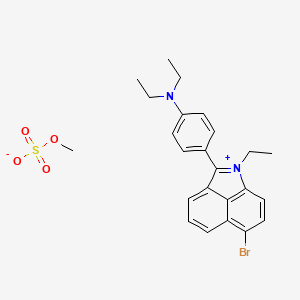![molecular formula C15H26O2 B12676215 [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate CAS No. 94086-63-2](/img/structure/B12676215.png)
[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a double bond and a chiral center, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate typically involves esterification reactions. One common method is the reaction between 3,7-dimethyl-6-octen-1-ol and 2-methyl-2-butenoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts can also enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and crystallization are employed to obtain the ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydrox
Propiedades
Número CAS |
94086-63-2 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
[(3S)-3,7-dimethyloct-6-enyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3/b14-6+/t13-/m0/s1 |
Clave InChI |
UCFQYMKLDPWFHZ-VYAXBHEWSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OCC[C@@H](C)CCC=C(C)C |
SMILES canónico |
CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


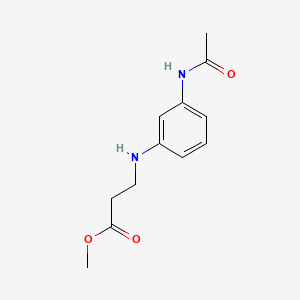
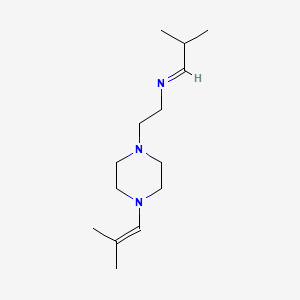
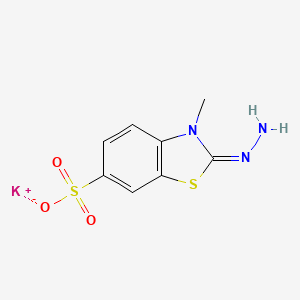

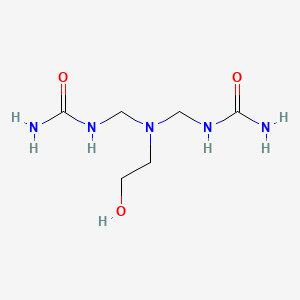


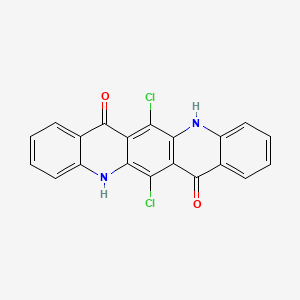
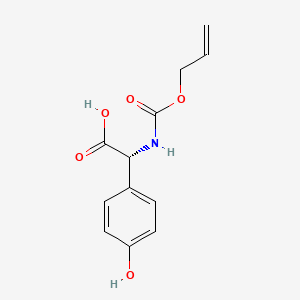


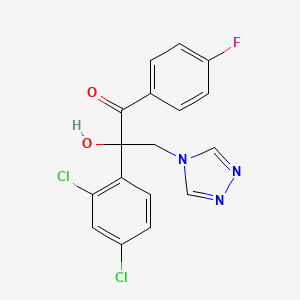
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
